8-(2-Aminoethylthio) guanosine-3',5'-cyclic monophosphate sodium salt

CNG channel patch-clamp electrophysiology retinal rod photoreceptor

8-(2-Aminoethylthio) guanosine-3′,5′-cyclic monophosphate sodium salt (CAS 115974-70-4; synonym 8-AET-cGMP sodium salt) is a synthetic, 8-position-modified analog of the endogenous second messenger cyclic guanosine-3′,5′-monophosphate (cGMP). The compound belongs to the 8-substituted cGMP derivative class and is distinguished by a primary aminoethylthio (–S–CH₂CH₂–NH₂) linker at the C8 position of the guanine base, which confers dual functionality as both a cGMP-dependent protein kinase (PKG/cGK) activator and a chemically addressable ligand for affinity immobilization or fluorophore conjugation.

Molecular Formula C12H16N6NaO7PS
Molecular Weight 442.32 g/mol
Cat. No. B12072082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-Aminoethylthio) guanosine-3',5'-cyclic monophosphate sodium salt
Molecular FormulaC12H16N6NaO7PS
Molecular Weight442.32 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SCCN)O)OP(=O)(O1)[O-].[Na+]
InChIInChI=1S/C12H17N6O7PS.Na/c13-1-2-27-12-15-5-8(16-11(14)17-9(5)20)18(12)10-6(19)7-4(24-10)3-23-26(21,22)25-7;/h4,6-7,10,19H,1-3,13H2,(H,21,22)(H3,14,16,17,20);/q;+1/p-1
InChIKeyDQOIAWLLLQBPKD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(2-Aminoethylthio) guanosine-3′,5′-cyclic monophosphate sodium salt: Procurement-Relevant Identity, Class, and Core Characteristics


8-(2-Aminoethylthio) guanosine-3′,5′-cyclic monophosphate sodium salt (CAS 115974-70-4; synonym 8-AET-cGMP sodium salt) is a synthetic, 8-position-modified analog of the endogenous second messenger cyclic guanosine-3′,5′-monophosphate (cGMP) [1]. The compound belongs to the 8-substituted cGMP derivative class and is distinguished by a primary aminoethylthio (–S–CH₂CH₂–NH₂) linker at the C8 position of the guanine base, which confers dual functionality as both a cGMP-dependent protein kinase (PKG/cGK) activator and a chemically addressable ligand for affinity immobilization or fluorophore conjugation [2]. Its primary documented application is as a ligand in affinity chromatography for purifying cyclic nucleotide-responsive proteins—including PKG isoforms, PKA subunits, and selected phosphodiesterases—where the free terminal amine enables covalent coupling to activated chromatographic matrices or reporter groups [3][4].

Why Generic Substitution of 8-(2-Aminoethylthio) guanosine-3′,5′-cyclic monophosphate sodium salt with Other 8-Substituted cGMP Analogs Fails in Immobilization and Target-Profiling Workflows


8-substituted cGMP analogs are functionally heterogeneous: substitution chemistry, spacer length, and charge state at the C8 position fundamentally alter target selectivity, PDE susceptibility, membrane permeability, and immobilization performance [1]. For example, 8-Br-cGMP and 8-pCPT-cGMP are optimized for cell permeability and broad PKG activation in intact cells, yet they lack a primary amine for covalent coupling to solid supports—rendering them unsuitable for affinity resin construction [2]. Conversely, 8-AET-cGMP exhibits negligible PDE GAF domain binding (no FRET signal at 100 µM) [3] and lower CNG channel potency (2.8-fold less effective than 8-Br-cGMP) [4], confirming that it cannot functionally substitute for cell-permeable agonists in ion channel or PDE activation studies. Procurement of an in-class analog without verifying the specific substituent and end-group chemistry therefore risks experimental failure in chromatography, target-enrichment proteomics, or fluorescent conjugate synthesis.

Quantitative Differential Evidence for 8-(2-Aminoethylthio) guanosine-3′,5′-cyclic monophosphate sodium salt Versus Closest Analogs


CNG Channel Activation Potency: 8-AET-cGMP Is 2.8-Fold Less Effective Than 8-Br-cGMP in Retinal Rod Patch-Clamp Assays

In excised salamander rod outer segment patches, the effectiveness of each C8-substituted cGMP analog was expressed as the ratio of the concentration required to open half of the channels relative to that of 8-Br-cGMP. 8-AET-cGMP (aminoethylthio-cGMP) exhibited a ratio of 2.8, meaning it requires 2.8-fold higher concentration than 8-Br-cGMP to achieve half-maximal channel opening [1]. By comparison, neutral thio-substituted analogs were more effective (n-propylthio-cGMP [0.61]; sulfoethylthio-cGMP [0.90]), while positively charged amino-substituted analogs were far less effective (aminoethylamino-cGMP [230]) [1]. This positions 8-AET-cGMP as a moderately effective CNG channel ligand, inferior to 8-Br-cGMP for ion channel activation studies.

CNG channel patch-clamp electrophysiology retinal rod photoreceptor cGMP-gated ion channel

PDE2 and PDE5 GAF Domain Activation: 8-AET-cGMP Shows No Detectable Agonism at 100 µM, Unlike cGMP and 8-Br-cGMP

Using fluorophore-tagged isolated GAF domains of PDE2 and PDE5 in FRET-based screening, 8-AET-cGMP produced no detectable FRET change at a concentration of 100 µM for either PDE2-GAF or PDE5-GAF (denoted as '–' in Table 1) [1]. In the same assay, cGMP exhibited EC50 values of 0.042 µM (PDE2-GAF) and 0.065 µM (PDE5-GAF), while 8-Br-cGMP acted as a specific PDE5 GAF ligand [1]. This demonstrates that the 8-aminoethylthio modification abolishes GAF domain binding, functionally distinguishing 8-AET-cGMP from both the endogenous ligand and clinically relevant 8-substituted analogs.

phosphodiesterase GAF domain FRET PDE2 PDE5 allosteric regulation

Proteomic Target Enrichment Specificity: 8-AET-cGMP Preferentially Enriches PKG and PKA Subunits Over PDEs Compared with 2-AH-cGMP and Rp-2′-AHC-cGMP

In a systematic affinity chromatography–proteomics study using seven immobilized cGMP analog agaroses to pull down interactors from mouse cortex lysates, 8-AET-cGMP agarose preferentially enriched PKG, PKA regulatory subunits, and PKA catalytic subunits [1]. In contrast, PDEs and EPAC2 were more likely to be enriched by 2-AH-cGMP, Rp-2′-AHC-cGMP, and Rp-8-AET-cGMP agaroses [1]. This stereospecific differential enrichment demonstrates that the 8-AET modification coupled with a cyclic phosphate (rather than phosphorothioate) yields a target profile biased toward kinase subunits rather than PDEs, providing a rational basis for selecting 8-AET-cGMP over 2-AH-cGMP or Rp-analogs when PKG/PKA enrichment is the primary experimental goal.

affinity chromatography proteomics PKG PKA target specificity cGMP-binding protein

Aqueous Solubility Profile: 8-AET-cGMP Free Acid Achieves 20 mM in Water and PBS but Only 4.2 mM in DMSO, Limiting Cell-Permeability Applications

The free acid form of 8-AET-cGMP (Cat. No. A 029) exhibits a solubility of 20 mM in both water and PBS (pH 7.4), 16.7 mM in 100 mM Na₂HPO₄ (pH 7.0) and 25 mM HEPES/NaOH (pH 7.2), but only 4.2 mM in DMSO and 3.9 mM in methanol [1]. This favorable aqueous solubility profile—approximately 5-fold higher in water than in DMSO—directly supports its primary application in aqueous-phase affinity chromatography, where high ligand concentrations in loading and elution buffers are required. By comparison, the more lipophilic 8-pCPT-cGMP (log k′ = 2.520, relative lipophilicity = 56) [2] and Rp-8-pCPT-cGMPS (log k′ = 2.610, relative lipophilicity = 69) [2] are preferentially soluble in organic solvents and optimized for cell-membrane penetration rather than aqueous chromatography.

solubility aqueous buffer DMSO affinity chromatography formulation

Ubiquitinated PKG1α Discrimination: 8-AET-cGMP Binds Only Unmodified PKG1α, Not Ubiquitinated PKG1α, Enabling Post-Translational Modification-Selective Affinity Capture

In pulmonary vascular smooth muscle studies, ubiquitinated PKG1α was unable to bind immobilized 8-AET-cGMP, whereas unmodified PKG1α bound normally, establishing that the 8-AET-cGMP ligand is sensitive to the ubiquitination status of its target kinase [1]. Inhibition of the proteasomal complex with MG132 led to accumulation of polyubiquitinated PKG1α that was not captured by 8-AET-cGMP affinity resin [1]. This property—not reported for 8-Br-cGMP or 8-pCPT-cGMP in comparable pull-down formats—enables selective enrichment of the functionally active, non-ubiquitinated PKG1α pool.

ubiquitination PKG1α post-translational modification affinity ligand pulmonary vascular smooth muscle

Evidence-Backed Research and Industrial Application Scenarios for 8-(2-Aminoethylthio) guanosine-3′,5′-cyclic monophosphate sodium salt


Affinity Chromatography Resin Construction for PKG/PKA Purification from Tissue Lysates

8-AET-cGMP sodium salt is the ligand of choice for constructing cGMP-based affinity chromatography resins when the primary target is PKG or PKA holoenzyme purification from complex tissue lysates. Its free primary amine enables covalent coupling to CNBr-activated Sepharose or agarose via the aminoethylthio spacer, and its proteomic enrichment profile preferentially captures PKG and PKA subunits over PDEs [1]. The aqueous solubility of 20 mM in PBS and Na₂HPO₄ buffer supports high-density ligand coupling [2], while its GAF-inert character (no PDE2/PDE5 GAF binding at 100 µM) [3] minimizes co-purification of PDEs that could degrade cyclic nucleotide substrates in downstream activity assays. Researchers should select the sodium salt form for improved aqueous handling during coupling chemistry.

Fluorescent Probe Synthesis for cGMP-Binding Protein Kinetics and Imaging

The aminoethylthio linker of 8-AET-cGMP provides a chemically orthogonal reactive handle for conjugating fluorophores (e.g., DY-547, DY-647, fluorescein derivatives) without loss of the cyclic phosphate moiety required for target protein recognition [1]. Fluorescent 8-[DY-547]-AET-cGMP and 8-[DY-647]-AET-cGMP conjugates, derived from this scaffold, are validated for kinetic studies of CNG ion channels and other cGMP-responsive binding proteins [2]. The sodium salt form of the parent compound ensures consistent solubility during NHS-ester or isothiocyanate conjugation reactions in aqueous buffer. Procurement of the sodium salt rather than the free acid is recommended when the downstream conjugate will be used in live-cell imaging, as residual free acid may precipitate under physiological buffer conditions.

Proteomic Interactome Mapping of cGMP Signaling Networks with Kinase-Selective Enrichment

For chemical proteomics experiments requiring selective enrichment of cGMP-dependent kinase interactomes from tissue or cell lysates, 8-AET-cGMP agarose offers a kinase-biased target profile distinct from 2-AH-cGMP or Rp-analog resins [1]. Its stereospecific binding properties—preferentially enriching PKG and PKA subunits while depleting PDEs and EPAC2—make it the appropriate selection when the research question focuses on kinase signaling complexes rather than phosphodiesterase networks [1]. The lack of PDE GAF domain binding [2] reinforces this selectivity. This differential target profile is procurement-relevant: laboratories running parallel pull-downs with multiple cGMP analog resins should use 8-AET-cGMP for the kinase-enrichment arm and 2-AH-cGMP or Rp-2′-AHC-cGMP for the PDE-enrichment arm.

PKG1α Ubiquitination Status Assessment in Hypoxia and Proteostasis Research

8-AET-cGMP agarose uniquely discriminates between unmodified (signaling-competent) and ubiquitinated (degradation-targeted) PKG1α in pulmonary vascular and other tissue contexts [1]. This property enables pull-down-based assessment of the PKG1α ubiquitination status under experimental conditions such as hypoxia, proteasomal inhibition (MG132 treatment), or cGMP pathway activation. No comparable discrimination has been reported for 8-Br-cGMP or 8-pCPT-cGMP affinity matrices, making 8-AET-cGMP the evidence-supported choice for laboratories investigating the intersection of cGMP signaling and the ubiquitin-proteasome system [1]. The sodium salt ensures buffer compatibility during lysate incubation under physiological pH and ionic strength.

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